2-(Quinoline-2-carboxamido)butanoic acid
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Overview
Description
2-(Quinoline-2-carboxamido)butanoic acid is a quinoline derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline ring system fused with a carboxamido group and a butanoic acid moiety, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinoline-2-carboxamido)butanoic acid typically involves the reaction of quinoline-2-carboxylic acid with butanoic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the quinoline and butanoic acid moieties .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Quinoline-2-carboxamido)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
2-(Quinoline-2-carboxamido)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a therapeutic agent for the treatment of various diseases, including neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(Quinoline-2-carboxamido)butanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxylic acid: A precursor in the synthesis of 2-(Quinoline-2-carboxamido)butanoic acid.
Quinoline-8-carboxamido derivatives: Similar in structure but with different substitution patterns on the quinoline ring.
Quinoline-4-carboxylic acid: Another quinoline derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a bioactive molecule make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
6295-61-0 |
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Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-(quinoline-2-carbonylamino)butanoic acid |
InChI |
InChI=1S/C14H14N2O3/c1-2-10(14(18)19)16-13(17)12-8-7-9-5-3-4-6-11(9)15-12/h3-8,10H,2H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
YUPGSMPXROTNSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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